
Anticancer agent 149
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 149 is a compound isolated from the rhizome of Dioscorea membranacea, a plant known for its medicinal properties. This compound exhibits selective cytotoxic activity against MCF-7 cells, a type of breast cancer cell line, with an IC50 value of 31.41 μM . The molecular formula of this compound is C16H16O5, and it belongs to the class of phenols and polyphenols .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 149 involves the extraction from the rhizome of Dioscorea membranacea. The extraction process typically includes the use of solvents such as methanol or ethanol to isolate the active compound. The crude extract is then subjected to various chromatographic techniques to purify this compound .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale extraction and purification processes. This could include the use of high-performance liquid chromatography (HPLC) and other advanced separation techniques to ensure the purity and consistency of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Anticancer agent 149 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
Anticancer agent 149 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and stability of phenolic compounds.
Biology: Investigated for its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its selective cytotoxicity.
Industry: Potentially used in the development of anticancer drugs and formulations
Mécanisme D'action
The mechanism of action of Anticancer agent 149 involves the induction of apoptosis (programmed cell death) in cancer cells. This is achieved through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK pathway. The compound also targets specific molecular markers such as Bax, Bcl-2, and caspase-3 proteins, which are involved in the regulation of apoptosis .
Comparaison Avec Des Composés Similaires
Anticancer agent 149 can be compared with other similar compounds, such as:
Curcumin: A polyphenolic compound with anticancer properties, known for its ability to modulate multiple signaling pathways.
Resveratrol: Another polyphenol with anticancer activity, particularly known for its effects on the PI3K/Akt pathway.
Quercetin: A flavonoid with anticancer properties, known for its ability to induce apoptosis and inhibit cell proliferation
This compound is unique due to its selective cytotoxicity against specific cancer cell lines and its origin from a medicinal plant, Dioscorea membranacea .
Propriétés
Formule moléculaire |
C16H16O5 |
|---|---|
Poids moléculaire |
288.29 g/mol |
Nom IUPAC |
3,4-dimethoxy-9,10-dihydrophenanthrene-2,5,6-triol |
InChI |
InChI=1S/C16H16O5/c1-20-15-11(18)7-9-4-3-8-5-6-10(17)14(19)12(8)13(9)16(15)21-2/h5-7,17-19H,3-4H2,1-2H3 |
Clé InChI |
KTEWNCIIDZFOCY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2CCC3=C(C2=C1OC)C(=C(C=C3)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


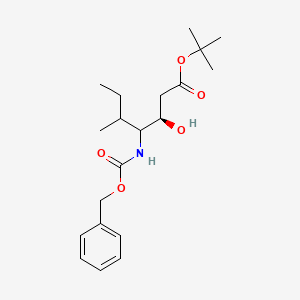
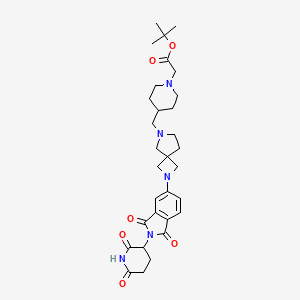
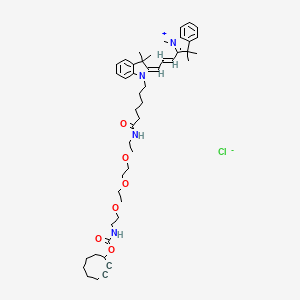


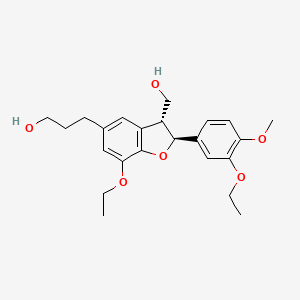


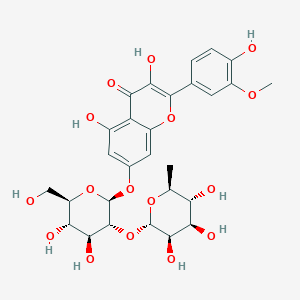
![(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B12372863.png)
![3-[4-[1-[1-[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione](/img/structure/B12372867.png)



